molecular formula C11H11NS B13298686 N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine

N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine

Cat. No.: B13298686
M. Wt: 189.28 g/mol
InChI Key: HMEQPVKVEQYMGL-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine typically involves the reaction of 1-benzothiophen-7-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, DMF, and DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-en-1-yl)hydrazinecarbothioamide
  • N-(Prop-2-en-1-yl)-carbamohydrazonothioato

Uniqueness

N-(Prop-2-en-1-yl)-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

N-prop-2-enyl-1-benzothiophen-7-amine

InChI

InChI=1S/C11H11NS/c1-2-7-12-10-5-3-4-9-6-8-13-11(9)10/h2-6,8,12H,1,7H2

InChI Key

HMEQPVKVEQYMGL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

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